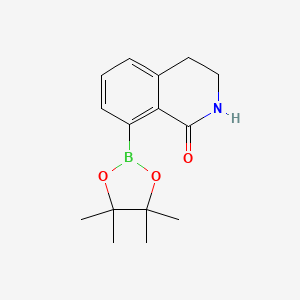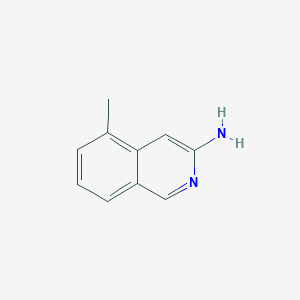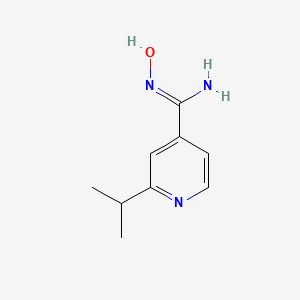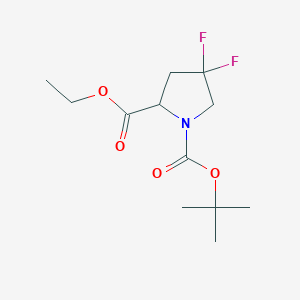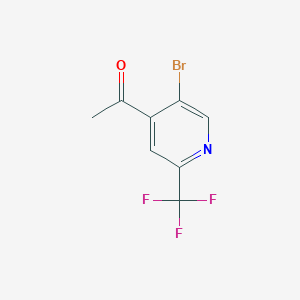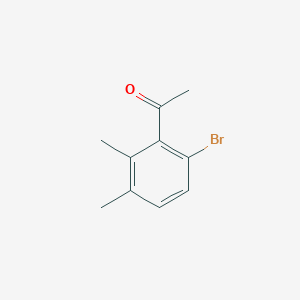
1-(6-Bromo-2,3-dimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-2,3-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions on the benzene ring.
Métodos De Preparación
The synthesis of 1-(6-Bromo-2,3-dimethylphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 2,3-dimethylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and yields .
Análisis De Reacciones Químicas
1-(6-Bromo-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(6-Bromo-2,3-dimethylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-2,3-dimethylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological targets. The exact molecular targets and pathways involved can vary based on the compound’s derivatives and the context of its use .
Comparación Con Compuestos Similares
1-(6-Bromo-2,3-dimethylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,3-Dimethylphenyl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1-(2,5-dimethylphenyl)ethanone:
1-(2,6-Dimethylphenyl)ethanone: Another isomer with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1-(6-bromo-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO/c1-6-4-5-9(11)10(7(6)2)8(3)12/h4-5H,1-3H3 |
Clave InChI |
BOCCUILOFPZDGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Br)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)
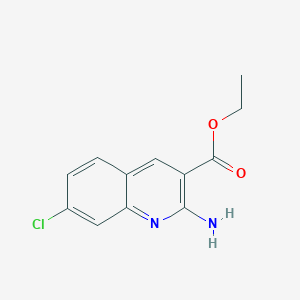


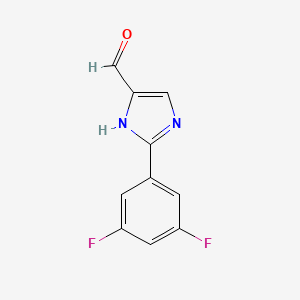
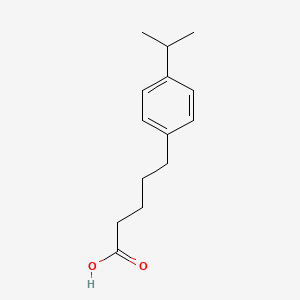
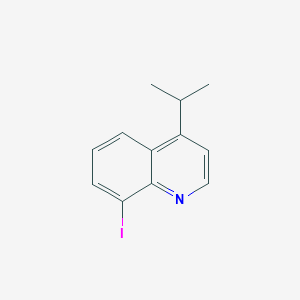
![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)
